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Carbobenzyloxymethionyltyrosine methyl ester

Catalog No.
S12390613
CAS No.
101035-14-7
M.F
C23H28N2O6S
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbobenzyloxymethionyltyrosine methyl ester

CAS Number

101035-14-7

Product Name

Carbobenzyloxymethionyltyrosine methyl ester

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

Molecular Formula

C23H28N2O6S

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C23H28N2O6S/c1-30-22(28)20(14-16-8-10-18(26)11-9-16)24-21(27)19(12-13-32-2)25-23(29)31-15-17-6-4-3-5-7-17/h3-11,19-20,26H,12-15H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

NYDSWXAFGJGWAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)OCC2=CC=CC=C2

Carbobenzyloxymethionyltyrosine methyl ester is a synthetic compound that features a combination of methionine and tyrosine amino acids, modified with a carbobenzyloxy protecting group on the methionine side chain and a methyl ester functional group. This structure is significant in the context of peptide synthesis and medicinal chemistry, as it allows for the selective modification and protection of functional groups during

Typical of esters and amino acids:

  • Esterification: The methyl ester can undergo hydrolysis in the presence of water or an acid/base catalyst to yield the corresponding carboxylic acid and methanol.
  • Transesterification: The methyl ester can react with alcohols to form different esters, which can be facilitated under acidic or basic conditions .
  • Peptide Bond Formation: The amino acid functionalities allow for coupling reactions with other amino acids to form peptides, typically through activation methods such as using coupling reagents like carbodiimides.

Carbobenzyloxymethionyltyrosine methyl ester may exhibit biological activity due to its structural components. Methionine is known for its role in protein synthesis and as a precursor for other biologically active molecules, while tyrosine is crucial for synthesizing neurotransmitters. The biological implications of this compound could extend to areas such as pharmacology, where it may influence protein interactions or serve as a prodrug.

The synthesis of carbobenzyloxymethionyltyrosine methyl ester typically involves the following steps:

  • Protection of Amino Groups: The amino groups of methionine and tyrosine are protected using carbobenzyloxy groups to prevent unwanted reactions during synthesis.
  • Ester Formation: Methionine is converted into its methyl ester form, often via reaction with diazomethane or through transesterification methods .
  • Coupling Reaction: The protected methionyl moiety is coupled with the protected tyrosine using standard peptide coupling techniques, often involving activation agents to facilitate the formation of peptide bonds.

Carbobenzyloxymethionyltyrosine methyl ester has several applications, particularly in:

  • Peptide Synthesis: It serves as an intermediate in the preparation of bioactive peptides.
  • Drug Development: Its structural components may be utilized in designing new pharmaceuticals targeting specific biological pathways.
  • Research: It can be used in studies investigating protein interactions and enzymatic activities.

Interaction studies involving carbobenzyloxymethionyltyrosine methyl ester could focus on its binding affinity with various receptors or enzymes, examining how modifications to the methionyl or tyrosyl residues affect biological activity. Such studies are essential for understanding how structural variations influence pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with carbobenzyloxymethionyltyrosine methyl ester, including:

  • Carbobenzyloxyphenylalanine Methyl Ester: Similar in structure but contains phenylalanine instead of methionine.
  • Tyrosine Methyl Ester: Lacks the methionyl component but retains the tyrosine structure.
  • Methionyltyrosine Methyl Ester: Contains both amino acids without protective groups.

Comparison Table

Compound NameKey FeaturesUnique Aspects
Carbobenzyloxymethionyltyrosine methyl esterContains both methionine and tyrosineCarbobenzyloxy protection allows selective reactions
Carbobenzyloxyphenylalanine Methyl EsterContains phenylalanine instead of methionineFocused on aromatic interactions
Tyrosine Methyl EsterOnly includes tyrosineSimpler structure, no methionyl component
Methionyltyrosine Methyl EsterIncludes both amino acids without protectionDirectly reflects biological activity without modifications

This comparison highlights the uniqueness of carbobenzyloxymethionyltyrosine methyl ester in combining protective strategies with functionalized amino acids, making it a versatile compound in synthetic organic chemistry and biochemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

460.16680779 g/mol

Monoisotopic Mass

460.16680779 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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